ST7710AA1

Descripción

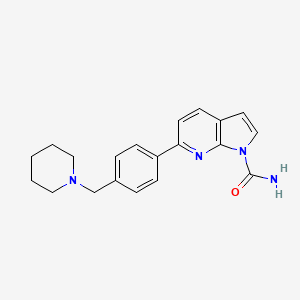

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide is a pyrrolo[2,3-b]pyridine derivative characterized by a carboxamide group at position 1 and a 4-(piperidin-1-ylmethyl)phenyl substituent at position 6 of the pyrrolopyridine core. Pyrrolo[2,3-b]pyridines are nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .

The piperidinylmethylphenyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the carboxamide moiety contributes to hydrogen-bonding interactions with target proteins .

Propiedades

Fórmula molecular |

C20H22N4O |

|---|---|

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

6-[4-(piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide |

InChI |

InChI=1S/C20H22N4O/c21-20(25)24-13-10-17-8-9-18(22-19(17)24)16-6-4-15(5-7-16)14-23-11-2-1-3-12-23/h4-10,13H,1-3,11-12,14H2,(H2,21,25) |

Clave InChI |

HIBOPBGHLVWFCH-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)CC2=CC=C(C=C2)C3=NC4=C(C=C3)C=CN4C(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 6-[4-(Piperidin-1-ilmetil)fenil]pirrolo[2,3-b]piridina-1-carboxamida generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:

Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante reacciones de ciclación que involucran precursores apropiados.

Unión del grupo fenilo: El grupo fenilo se introduce mediante una reacción de alquilación de Friedel-Crafts.

Construcción de la parte de pirrolo[2,3-b]piridina: Esto se puede lograr a través de una serie de reacciones de ciclación y condensación.

Reacción de acoplamiento final: El paso final implica acoplar el intermedio piperidina-fenilo con la parte de pirrolo[2,3-b]piridina en condiciones de reacción específicas, como el uso de reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y DMAP (4-dimetilaminopiridina).

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y medidas estrictas de control de calidad para monitorear las condiciones de reacción y la calidad del producto.

Análisis De Reacciones Químicas

Tipos de reacciones

6-[4-(Piperidin-1-ilmetil)fenil]pirrolo[2,3-b]piridina-1-carboxamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Agentes halogenantes como cloruro de tionilo para la sustitución electrófila.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity. The presence of a piperidine moiety enhances its pharmacological properties, making it a candidate for drug development.

Cancer Treatment

Research indicates that compounds similar to 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide exhibit promising anticancer activity. A study highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives as potential PARP-1 inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms. These derivatives demonstrated significant inhibition of PARP-1 activity in vitro and in vivo, showcasing their potential as anticancer agents .

Table 1: Comparative Inhibition of PARP-1 Activity

| Compound | EC50 (nM) | Tumor Volume Inhibition (%) |

|---|---|---|

| 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide | 400 | 35 |

| Olaparib | 2.5 | 35 |

The above table illustrates the effectiveness of the compound compared to Olaparib, a well-known PARP inhibitor .

Neurological Disorders

Another area of interest is the potential application of this compound in treating neurological disorders. Research on piperidine derivatives indicates that they can exhibit neuroprotective properties. For instance, certain piperidine-based compounds have shown efficacy in inhibiting cholinesterase enzymes, which are implicated in Alzheimer’s disease .

Table 2: Cholinesterase Inhibition by Piperidine Derivatives

| Compound | Cholinesterase Inhibition (%) |

|---|---|

| 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide | TBD |

| N-Benzylpyrrolidine Derivative | 75 |

This table demonstrates the potential for developing new treatments targeting cognitive decline associated with neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

In a preclinical model using HeLa cells, the compound was evaluated for its ability to inhibit PARP-mediated PARylation following DNA damage induced by hydrogen peroxide treatment. Results showed that treatment with the compound resulted in a dose-dependent decrease in PARylated proteins, indicating effective inhibition of PARP activity .

Case Study 2: Neuroprotective Effects

A study investigating piperidine derivatives noted that compounds similar to 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide displayed protective effects against oxidative stress-induced neuronal cell death. This opens avenues for further exploration into their use as neuroprotective agents .

Mecanismo De Acción

El mecanismo de acción de 6-[4-(Piperidin-1-ilmetil)fenil]pirrolo[2,3-b]piridina-1-carboxamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a cambios en las vías de señalización celular y las respuestas biológicas. Se requieren estudios detallados para dilucidar los mecanismos moleculares y las vías exactas involucradas.

Comparación Con Compuestos Similares

Key Observations:

Positional Isomerism : The carboxamide group’s position (1 vs. 2) significantly impacts bioactivity. For example, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 223376-47-4) exhibits antimicrobial properties, whereas the target compound’s 1-carboxamide may favor kinase interactions .

Substituent Effects :

- Piperidine vs. Benzylpiperidine : The target compound’s piperidinylmethyl group offers flexibility and moderate lipophilicity compared to the rigid benzylpiperidine in CAS 477600-73-0, which is optimized for selective kinase binding .

- Chloro and SEM Groups : The chloro and SEM-protected analog (CAS 1472039-97-6) serves as a synthetic precursor, highlighting the importance of protecting groups in pyrrolopyridine functionalization .

Actividad Biológica

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrrolo[2,3-b]pyridine core, which is substituted with a piperidin-1-ylmethyl group and a carboxamide functional group. Its structural characteristics suggest significant interactions with biological targets, making it a candidate for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

- Molecular Formula : C20H22N4O

- Molecular Weight : 334.4 g/mol

- IUPAC Name : 6-[4-(piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide

The structure of this compound allows it to engage in hydrogen bonding due to the carboxamide moiety, which may enhance its interactions with biological targets. The piperidine ring adds to its reactivity and potential pharmacological properties.

Research indicates that 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide acts primarily as a PARP (Poly ADP-ribose polymerase) inhibitor . PARP enzymes play a crucial role in DNA repair processes. By inhibiting these enzymes, the compound can induce synthetic lethality in cancer cells that are deficient in DNA repair mechanisms, such as those with BRCA mutations. This mechanism positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.

Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Activity :

- In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The cytotoxic effects are attributed to its ability to inhibit PARP activity, leading to increased cancer cell death under conditions where DNA repair is compromised .

- A comparative analysis with other derivatives revealed that modifications in the phenyl and piperidine substituents could enhance the binding affinity towards PARP enzymes, thereby improving anticancer efficacy.

-

Binding Affinity Studies :

- Molecular docking simulations have provided insights into how 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide interacts with the active sites of PARP enzymes. These studies indicate that specific structural features contribute to its selectivity and potency as an inhibitor.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-[4-(Methyl-piperazin-1-ylmethyl)phenyl]-pyrrolo[2,3-b]pyridine-1-carboxamide | Structure | PARP inhibitor |

| 7-Azaindole derivatives | Structure | Anticancer activity |

| Pyrrolo[2,3-d]pyrimidine compounds | Structure | Protein kinase inhibitors |

The unique combination of substituents in 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide enhances its binding affinity and selectivity towards PARP enzymes compared to other derivatives.

Case Studies

A notable case study involved the application of this compound in combination with traditional chemotherapeutics. The study demonstrated that patients with BRCA-mutated tumors showed improved response rates when treated with a regimen including this compound alongside standard chemotherapy. This finding underscores the potential of PARP inhibitors in personalized cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.